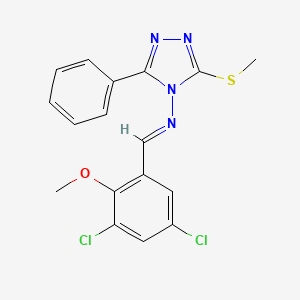
N-(3,5-dichloro-2-methoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of 1,2,4-triazoles, which are known for their versatile applications in medicinal chemistry due to their remarkable pharmacological properties. This class of compounds has been extensively researched for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis Analysis
1,2,4-triazole derivatives, including those with benzylidene substitutions, are typically synthesized through a series of steps involving the condensation of hydrazides with aldehydes or ketones, followed by cyclization reactions. For example, the synthesis of similar compounds involves acid-catalyzed reactions under reflux conditions in ethanol, yielding high purity products through crystallization techniques (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, confirming the presence of characteristic triazole rings and substituent groups (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, due to the presence of active sites in their structure. These reactions enable further functionalization of the triazole ring, leading to derivatives with enhanced biological activity (Vo, 2020).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the nature of their substituents. These properties are critical for determining the compound's suitability for pharmaceutical formulations (Bekircan et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 1,2,4-triazole derivatives, are key factors in their pharmacological profile. Studies on their electronic and spectroscopic properties using density functional theory (DFT) provide insights into their potential as bioactive molecules (Beytur & Avinca, 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some novel derivatives of 1,2,4-triazole, including compounds structurally similar to N-(3,5-dichloro-2-methoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, have been synthesized and demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010). This indicates potential use in developing new antimicrobial agents.
Electronic and Spectroscopic Analysis
Detailed molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, closely related to the subject compound, have been conducted. These studies included DFT calculations and experimental validations, which are crucial for understanding the properties and potential applications of such compounds in various fields, including material science (Beytur & Avinca, 2021).
Synthesis Techniques
The synthesis of various 1,2,3-triazole derivatives, similar in structure to the compound , has been achieved through multi-component reactions. These methods are significant for the development and large-scale production of such compounds, which could be useful in various scientific research applications (Vo, 2020).
Eigenschaften
IUPAC Name |
(E)-1-(3,5-dichloro-2-methoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-24-15-12(8-13(18)9-14(15)19)10-20-23-16(21-22-17(23)25-2)11-6-4-3-5-7-11/h3-10H,1-2H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPCIAVPIZYSL-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NN2C(=NN=C2SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
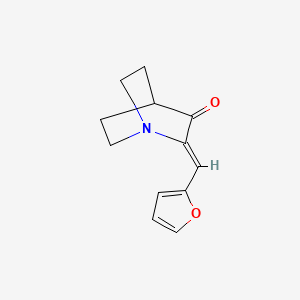
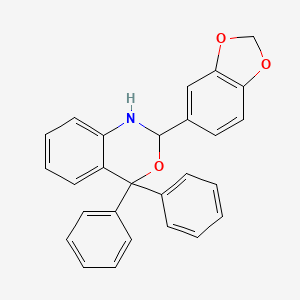
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)
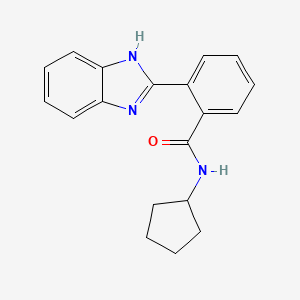
![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)
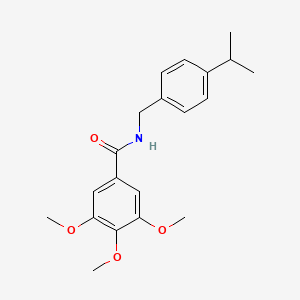
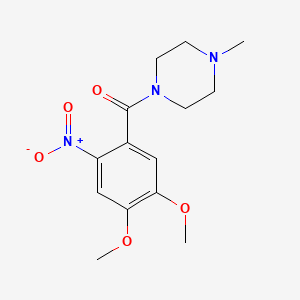
![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)